
3-Oxoisoindoline-4-carboxylic acid
Overview
Description
3-Oxoisoindoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H7NO3. It is characterized by an isoindoline core structure with a carboxylic acid group at the 4-position and a keto group at the 3-position.
Mechanism of Action
Target of Action
It is known that isoindoline derivatives, which include 3-oxoisoindoline-4-carboxylic acid, have a wide range of biological activities . They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Isoindoline derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the wide range of biological activities of isoindoline derivatives, it can be inferred that these compounds likely affect multiple biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
It is known that the compound has a molecular weight of 17716 , which may influence its bioavailability.
Result of Action
Given the wide range of biological activities of isoindoline derivatives, it can be inferred that these compounds likely have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be stored in a dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
3-Oxoisoindoline-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with antioxidant enzymes, where it has been shown to possess antioxidant activity. This compound can scavenge free radicals and inhibit the oxidation of low-density lipoprotein (LDL), thereby protecting cells from oxidative stress . Additionally, this compound interacts with enzymes involved in metabolic pathways, influencing their activity and stability.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation. This compound can also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain oxidases, thereby reducing the production of reactive oxygen species (ROS). Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by oxidases and other enzymes, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s activity and its effects on cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within cells can affect its activity and interactions with other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with enzymes, proteins, and other biomolecules, thereby modulating its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxoisoindoline-4-carboxylic acid typically involves the reaction of 2-formylbenzoic acids with amines and isocyanides through the Ugi reaction . This method is efficient and provides a high yield of the desired product. The reaction conditions generally include room temperature and the use of solvents such as dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Ugi reaction remains a viable method for large-scale synthesis due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Oxoisoindoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of 3-hydroxyisoindoline-4-carboxylic acid.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alcohols, amines, and acyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoindoline derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
3-Oxoisoindoline-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Oxoisoindoline-5-carboxylic acid: Similar in structure but with the carboxylic acid group at the 5-position.
Indole-3-acetic acid: A plant hormone with a similar indole core structure but different functional groups.
Uniqueness: 3-Oxoisoindoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-oxo-1,2-dihydroisoindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3H,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONYZPKBPBFLSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659558 | |
| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935269-27-5 | |
| Record name | 2,3-Dihydro-3-oxo-1H-isoindole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935269-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 3-oxoisoindoline-4-carboxylic acid derivatives in the context of antibiotic resistance?
A: Metallo-beta-lactamases (MBLs), like VIM-2, are bacterial enzymes that inactivate a broad range of beta-lactam antibiotics, posing a serious threat to global health. The research highlights the potential of this compound derivatives as potential inhibitors of these enzymes. By understanding how these compounds interact with MBLs, researchers can develop strategies to overcome antibiotic resistance. [, , ]
Q2: How do this compound derivatives interact with the VIM-2 enzyme?
A: While the provided abstracts don't offer specific details on the interaction mechanism, the research likely involves crystallizing VIM-2 in complex with different this compound derivatives. [, , ] This technique allows scientists to visualize the binding mode of these compounds within the enzyme's active site. By analyzing these crystal structures, researchers can identify key interactions and understand how structural modifications to the this compound scaffold affect binding affinity and inhibitory potency against VIM-2.
Q3: Can you describe a novel synthetic route to N-substituted 5-hydroxy-4-methyl-3-oxoisoindoline-1-carboxamides, compounds structurally related to 3-oxoisoindoline-4-carboxylic acids?
A: Yes, research describes a highly efficient method utilizing a protic ionic liquid, specifically a combination of triflic acid (TfOH) and triethylamine (TEA), to synthesize N-substituted 5-hydroxy-4-methyl-3-oxoisoindoline-1-carboxamides from highly decorated bicyclo[2.2.1]heptadiene starting materials. [, ] This method boasts quantitative conversion, atom economy, and mild reaction conditions, offering a valuable route to access this important chemical space for drug discovery.
- VIM-2 metallo-beta-lactamase in complex with 2-(2-chloro-6-fluorobenzyl)-3-oxoisoindoline-4-carboxylic acid (compound 16)
- VIM-2 metallo-beta-lactamase in complex with 2-(3-fluoro-4-hydroxyphenyl)-3-oxoisoindoline-4-carboxylic acid (compound 35)
- VIM-2 metallo-beta-lactamase in complex with (S)-1-allyl-2-(3-methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid (compound 42)
- A facile, protic ionic liquid route to N-substituted 5-hydroxy-4-methyl-3-oxoisoindoline-1-carboxamides and N-substituted 3-oxoisoindoline-4-carboxylic acids
- A Facile, Protic Ionic Liquid Route to N-Substituted 5-Hydroxy-4-methyl-3-oxoisoindoline-1-carboxamides (II) and N-Substituted 3-Oxoisoindoline-4-carboxylic Acids (VII).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1419043.png)
![2-[2-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419046.png)
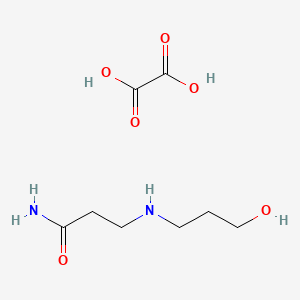
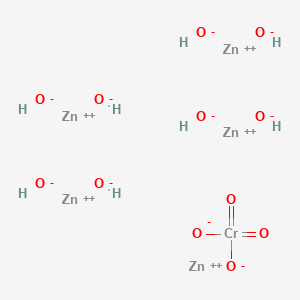
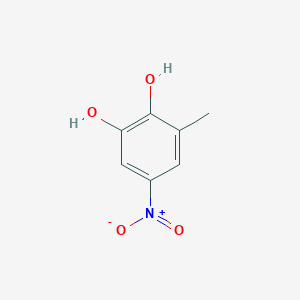
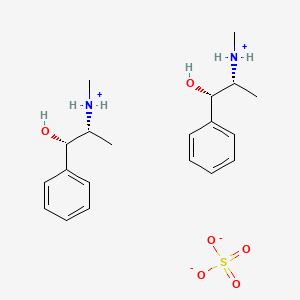
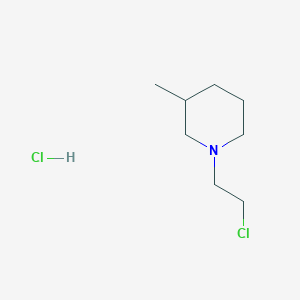


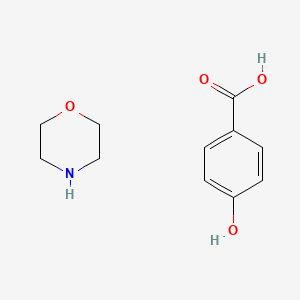


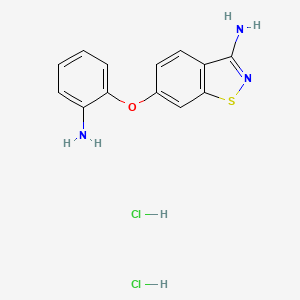
![N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride](/img/structure/B1419066.png)
